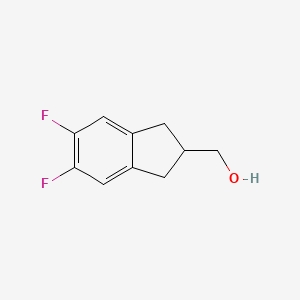![molecular formula C22H20ClN3 B14092018 [2-Chloro-10-(4-methylpiperazin-1-yl)-5H-dibenzo[a,d][7]annulen-5-ylidene]acetonitrile](/img/structure/B14092018.png)
[2-Chloro-10-(4-methylpiperazin-1-yl)-5H-dibenzo[a,d][7]annulen-5-ylidene]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Rilapine involves several steps, starting with the preparation of the mother liquor. Typically, 2 mg of the compound is dissolved in 50 μL of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 mg/mL . The industrial production methods for Rilapine are not widely documented, but the synthesis generally involves standard organic synthesis techniques.
化学反応の分析
Rilapine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Rilapine is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its high affinity for 5-HT6 receptors makes it valuable for studying neurological disorders . Additionally, it is used in pharmacological studies to understand the binding affinity and selectivity of various neuroleptic compounds .
作用機序
Rilapine exerts its effects by binding to 5-HT6 receptors, which are involved in the regulation of neurotransmitter release in the brain . This binding modulates the activity of serotonin, a key neurotransmitter, thereby influencing mood, cognition, and behavior. The compound also interacts with 5-HT1C and 5-HT7 receptors, contributing to its antipsychotic properties .
類似化合物との比較
Rilapine is similar to other atypical antipsychotics such as clozapine, fluperlapine, melperone, risperidone, tenilapine, tiosperone, and zotepine . its high affinity for 5-HT6 receptors distinguishes it from these compounds. Clozapine, for instance, is selective for the m1 subtype of muscarinic receptors, which may explain its unique efficacy in treating refractory schizophrenia .
特性
分子式 |
C22H20ClN3 |
|---|---|
分子量 |
361.9 g/mol |
IUPAC名 |
2-[6-chloro-10-(4-methylpiperazin-1-yl)-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaenylidene]acetonitrile |
InChI |
InChI=1S/C22H20ClN3/c1-25-10-12-26(13-11-25)22-15-16-14-17(23)6-7-18(16)20(8-9-24)19-4-2-3-5-21(19)22/h2-8,14-15H,10-13H2,1H3 |
InChIキー |
UJCYUJOQBXHJFH-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=CC3=C(C=CC(=C3)Cl)C(=CC#N)C4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-amino-2-(4-propoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B14091946.png)
![N-(3,4-dimethoxybenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B14091966.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14091967.png)

![3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B14091973.png)
![7-Chloro-1-(3-hydroxyphenyl)-2-(3-hydroxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091975.png)
![1,7-dimethyl-8-phenyl-3-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14091979.png)
![3-(2-methoxyphenyl)-2,5-dimethyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14091991.png)
![5-(2-hydroxy-4,5-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14091994.png)
![2-{[(3-Oxo-3,4-dihydroquinoxalin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B14092002.png)


![6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092016.png)
![6-(3,4-dimethoxyphenyl)-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B14092017.png)
